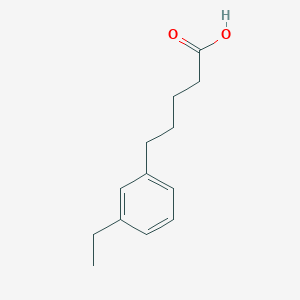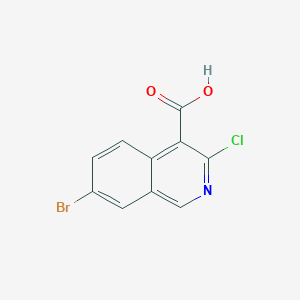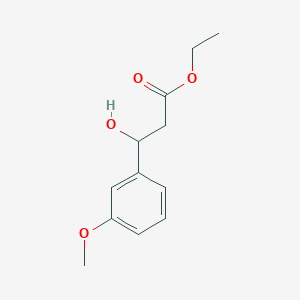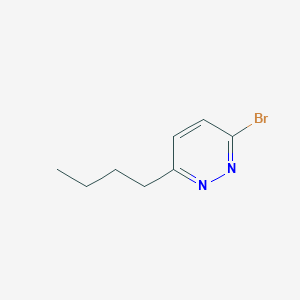![molecular formula C9H9NO2S2 B13670937 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position on the benzo[d]thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)[][3].
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfonyl)benzoic acid.
Reduction: 5-Methyl-2-(methylthio)benzo[d]thiazole.
Substitution: 5-Halo-2-(methylsulfonyl)benzo[d]thiazole[][3].
Aplicaciones Científicas De Investigación
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfonyl group, making it less polar and potentially less biologically active.
5-Methyl-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methylsulfonyl group, which can affect its reactivity and biological properties.
2-(Methylsulfonyl)benzothiazole: Lacks the methyl group at the 5-position, which can influence its chemical behavior and biological activity
Uniqueness
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzo[d]thiazole ring. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9NO2S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
5-methyl-2-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO2S2/c1-6-3-4-8-7(5-6)10-9(13-8)14(2,11)12/h3-5H,1-2H3 |
Clave InChI |
DQNQUQKISOMADI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)



![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)




![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
